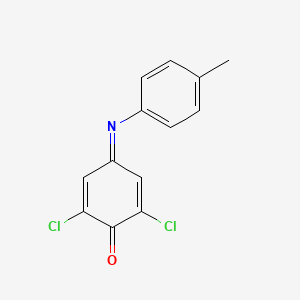

2,6-Dichloro-4-(p-tolylimino)cyclohexa-2,5-dienone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Molecular Structure Analysis

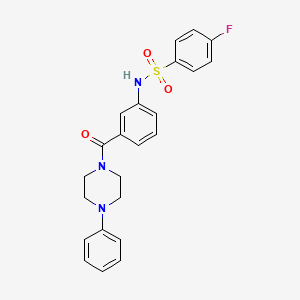

The molecular formula of 2,6-Dichloro-4-(p-tolylimino)cyclohexa-2,5-dienone is C13H11NO . The structure of this compound is unique, which allows it to be used in various reactions and catalytic processes.Physical And Chemical Properties Analysis

The molecular weight of this compound is 210.445 . Further physical and chemical properties are not available in the search results.科学的研究の応用

1. Reactions and Structural Analysis

2,6-Dichloro-4-(p-tolylimino)cyclohexa-2,5-dienone has been involved in various chemical reactions and structural analyses. For instance, its related compound 4,6-dichlorocyclohexa-2,4dienone reacted with chlorine in acetic acid, and the corresponding reactions for other similar compounds were described. X-Ray crystal structures for these compounds were reported, highlighting the compound's significance in understanding molecular structures and reactions (Gordon et al., 1992).

2. Antifungal Activity

Compounds similar to this compound have shown antifungal properties. For example, derivatives of 2,6-dimethoxy-4-(phenylimino)cyclohexa-2,5-dienone were synthesized using an enzyme and tested against the phytopathogen Botrytis cinerea. The results suggested that these compounds caused damage to the fungal cell wall, indicating potential for antifungal applications (Castro et al., 2019).

3. Anodic Oxidation

The compound and its derivatives have been studied in the context of anodic oxidation. For instance, 2,6-Di-t-butyl-4-alkylphenols, similar in structure to the compound , undergo anodic hydroxylation, providing high yields of 4-hydroxy-cyclohexa-2,5-dienones. This process shows the compound's utility in chemical synthesis and understanding oxidation mechanisms (Ronlán & Parker, 1971).

4. Base-catalysed Reactions

In base-catalysed reactions, substituted cyclohexa-2,5-dienones, which are structurally related to this compound, have been shown to produce phenols and other compounds. These reactions contribute to the understanding of chemical transformations under basic conditions (Hartshorn et al., 1983).

5. Synthesis Applications

The compound's derivatives have been used in the synthesis of tropones and related compounds, demonstrating its role in organic synthesis and the formation of complex molecular structures (Barbier et al., 1987).

作用機序

Target of Action

The primary targets of 2,6-Dichloro-4-(p-tolylimino)cyclohexa-2,5-dienone are currently unknown . This compound is a part of a collection of rare and unique chemicals provided for early discovery researchers

Mode of Action

Given its unique structure, it offers endless possibilities for exploring new reactions and catalytic processes. The specifics of its interaction with its targets and the resulting changes are subjects of ongoing research.

Action Environment

The influence of environmental factors on the action, efficacy, and stability of this compound is an area that requires further investigation . Factors such as pH, temperature, and the presence of other molecules could potentially affect its action.

特性

IUPAC Name |

2,6-dichloro-4-(4-methylphenyl)iminocyclohexa-2,5-dien-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9Cl2NO/c1-8-2-4-9(5-3-8)16-10-6-11(14)13(17)12(15)7-10/h2-7H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVWNLDWDICWFIA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N=C2C=C(C(=O)C(=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9Cl2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)cyclohexanecarboxamide](/img/structure/B2463555.png)

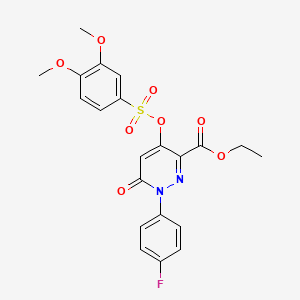

![methyl 6-(3-fluorophenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B2463567.png)

![N,N-dimethyl-4-{4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl}pyrimidin-2-amine](/img/structure/B2463568.png)

![N-(2,4-dimethoxyphenyl)-2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2463571.png)

![N-(4-ethoxybenzo[d]thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)-N-(pyridin-2-ylmethyl)propanamide](/img/structure/B2463577.png)